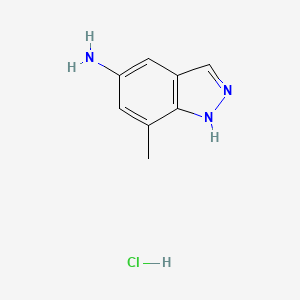

7-Methyl-1H-indazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-1H-indazol-5-amine hydrochloride is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-indazol-5-amine hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl and amine groups on the indazole core undergo oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight :

Oxidation of the amine group to nitroso intermediates is observed in acidic media, while methyl groups may convert to carboxyl groups under strong oxidants like KMnO4 .

Reduction Reactions

The compound participates in reductive transformations, particularly involving nitro intermediates:

-

Key Note :

Reduction of nitro groups to amines is stereospecific and pH-dependent, with HCl enhancing protonation of intermediates .

Substitution Reactions

Electrophilic substitution occurs preferentially at the C3 and C7 positions due to electron-donating effects of the amine group:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Halogenation | Br2, FeBr3, 0∘C | 3-Bromo-7-methyl-1H-indazol-5-amine | |

| Nitration | HNO3, H2SO4, 50∘C | 3-Nitro-7-methyl-1H-indazol-5-amine |

-

Regioselectivity :

The amine group directs electrophiles to the C3 position, while the methyl group stabilizes adjacent carbocations .

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

-

Application :

These reactions enable the synthesis of bioactive derivatives for pharmaceutical screening .

Acid-Base Reactions

The hydrochloride salt exhibits reversible protonation:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Deprotonation | NaOH (aq), 25∘C | 7-Methyl-1H-indazol-5-amine (free base) | |

| Reprotonation | HCl (g), Et2O | Recovery of hydrochloride salt |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, aryl boronic acid | 7-Methyl-5-(aryl)-1H-indazole | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | N-Aryl-7-methyl-1H-indazol-5-amine |

-

Catalytic Efficiency :

Reactions proceed with >80% yield using Pd-based catalysts under inert atmospheres .

Stability and Degradation

The compound degrades under harsh conditions:

| Condition | Degradation Pathway | Major Products | Reference |

|---|---|---|---|

| Strong Acid | H2SO4, 100∘C | Indazole ring-opening products | |

| UV Light | λ=254nm, 24 h | 5-Amino-7-methylindole |

Comparative Reactivity

A comparison with analogous indazoles highlights key differences:

| Compound | Reactivity with Br2 | Preferred Substitution Position |

|---|---|---|

| 7-Methyl-1H-indazol-5-amine | C3 (electron-rich site) | 3-Bromo derivative |

| 5-Nitro-1H-indazole | C7 (deactivated by nitro group) | No reaction under mild conditions |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H9N3

- Molecular Weight : 147.18 g/mol

- CAS Number : 844882-18-4

The compound features an indazole core, which is a heterocyclic structure known for its biological activity. The methyl group at the 7-position enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Antiviral Activity

Recent studies have highlighted the potential of 7-methyl-1H-indazol-5-amine hydrochloride as an antiviral agent. For instance, it has been explored as an analog to improve the metabolic stability of HIV-1 capsid inhibitors. In one study, compounds derived from this indazole structure demonstrated significant improvements in their ability to inhibit HIV-1 infection while also showing enhanced metabolic stability compared to existing inhibitors like PF-74 .

Cancer Research

The compound has also been investigated for its role in cancer therapy, particularly in targeting the Akt signaling pathway. Akt is a key regulator of cell growth and survival, and its dysregulation is often implicated in cancer. Analogues of 7-methyl-1H-indazol-5-amine have been synthesized and evaluated for their potency against Akt, with some showing promising results in inhibiting cancer cell proliferation .

Neurological Disorders

Research has indicated that compounds similar to 7-methyl-1H-indazol-5-amine may act as antagonists for certain receptors involved in neurological disorders. For example, studies on CGRP receptor antagonists have included derivatives of this compound, suggesting its potential use in treating migraine and other neurogenic conditions .

Data Table: Summary of Biological Activities

Synthetic Pathways

The synthesis of this compound involves multiple steps that can include bromination and Suzuki coupling techniques. These synthetic routes allow for the introduction of various substituents on the indazole ring, which can modify its biological activity and enhance its therapeutic potential .

Case Study 1: HIV Inhibition

In a study focused on enhancing the metabolic stability of HIV capsid inhibitors, researchers synthesized several analogs of PF-74, including those based on the indazole structure. One notable compound showed a 204-fold increase in half-life compared to PF-74, indicating significant improvements in drug-like properties .

Case Study 2: Cancer Cell Proliferation

Another investigation into the efficacy of indazole derivatives revealed that certain modifications at the C7 position could lead to compounds with up to five times greater potency against Akt than their non-methylated counterparts. This highlights the importance of structural modifications in optimizing therapeutic effects .

Wirkmechanismus

The mechanism of action of 7-Methyl-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Methyl-1H-indazol-5-amine hydrochloride include other indazole derivatives, such as:

- 1H-Indazole-3-carboxylic acid

- 2H-Indazole-4-carboxamide

- 5-Nitro-1H-indazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

7-Methyl-1H-indazol-5-amine hydrochloride is a compound from the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases, which are critical in regulating cell proliferation and survival pathways. For instance, in studies focusing on HIV-1 capsid inhibitors, derivatives of this compound exhibited improved metabolic stability and maintained potency against the target protein .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study highlighted its effectiveness in inhibiting the Akt signaling pathway, which is often dysregulated in various cancers. The compound's structural modifications have been explored to enhance its potency against cancer cell lines, with some analogs showing increased efficacy compared to traditional treatments .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazole-3-carboxylic acid | Indazole core with carboxylic acid group | Moderate anticancer activity |

| 2H-Indazole-4-carboxamide | Indazole core with amide functionality | Antimicrobial properties |

| 5-Nitro-1H-indazole | Nitro group substitution on indazole | Potential anticancer activity |

This compound differs from these compounds primarily due to its unique substitution pattern, which contributes to its distinct biological activities and chemical reactivity .

Case Study: HIV-1 Capsid Inhibition

One notable study involved the optimization of compounds based on the indazole structure for use as HIV-1 capsid inhibitors. The research demonstrated that modifications to the indazole core could enhance both potency and metabolic stability. Specifically, compounds incorporating a 1H-indazol-7-amine group showed promising results in maintaining efficacy while improving pharmacokinetic profiles .

Case Study: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers synthesized various analogs of this compound. These analogs were tested against different cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects. The findings suggest that this compound could serve as a scaffold for developing more effective anticancer agents .

Eigenschaften

IUPAC Name |

7-methyl-1H-indazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-5-2-7(9)3-6-4-10-11-8(5)6;/h2-4H,9H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLUFCMZVURWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.